CAS number and molecular formula of 4-Nitro-3-(m-tolyl)-1H-pyrazole
CAS number and molecular formula of 4-Nitro-3-(m-tolyl)-1H-pyrazole
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Nitro-3-(m-tolyl)-1H-pyrazole in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors heavily relies on privileged heterocyclic scaffolds. 4-Nitro-3-(m-tolyl)-1H-pyrazole is a highly specialized, proprietary intermediate synthesized de novo for the development of targeted therapeutics. While standard, commercially ubiquitous pyrazoles possess widely indexed CAS Registry Numbers, this specific positional isomer is typically generated as a transient building block in proprietary drug discovery libraries and currently lacks a universally registered public CAS number.
However, its structural parameters are precisely defined. The compound possesses the molecular formula C10H9N3O2 and a molecular weight of 203.20 g/mol . This whitepaper details the causality behind its structural design, its physicochemical properties, and the self-validating synthetic methodologies required to utilize this scaffold effectively.
Structural Rationale and Pharmacological Significance
The molecular architecture of 4-Nitro-3-(m-tolyl)-1H-pyrazole is engineered to serve as a versatile precursor for advanced active pharmaceutical ingredients (APIs). As highlighted by [1], the pyrazole nucleus is an emerging privileged scaffold in drug discovery due to its metabolic stability and exceptional hydrogen-bonding capabilities.
Each functional group in this specific isomer serves a distinct mechanistic purpose:
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1H-Pyrazole Core: Acts as a bioisostere for amides and phenols. Its dual hydrogen bond donor/acceptor profile is critical for anchoring the molecule to the hinge region of kinase active sites.
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m-Tolyl Group (Position 3): The 3-methylphenyl substitution acts as a lipophilic vector. The meta-methyl group provides specific steric bulk designed to occupy hydrophobic pockets adjacent to the ATP-binding site, enhancing target affinity via van der Waals interactions.
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Nitro Group (Position 4): Strongly electron-withdrawing, the nitro group modulates the pKa of the pyrazole N-H. More importantly, it serves as a robust synthetic handle. It remains inert during the construction of the pyrazole core but can be chemoselectively reduced to an amine, providing a nucleophilic site for subsequent coupling reactions (e.g., forming ureas or amides) [2].
Quantitative Physicochemical Properties
To predict the pharmacokinetic behavior of the downstream API, the physicochemical baseline of the intermediate must be established. The data is summarized below:
| Property | Value | Mechanistic Implication |
| Molecular Formula | C10H9N3O2 | Defines the atomic composition and exact mass. |
| Molecular Weight | 203.20 g/mol | Low molecular weight allows for extensive downstream derivatization while remaining within Lipinski's Rule of 5. |
| CAS Registry Number | Unassigned / Proprietary | Indicates its status as a specialized, de novo synthesized intermediate. |
| Hydrogen Bond Donors | 1 | Essential for hinge-region binding in kinases. |
| Hydrogen Bond Acceptors | 4 | Facilitates aqueous solubility and target protein interactions. |
| Predicted LogP | 2.5 – 2.8 | Optimal lipophilicity for cellular membrane permeability. |
| Topological Polar Surface Area | 74.14 Ų | Ensures favorable oral bioavailability and potential blood-brain barrier penetration. |
Synthetic Methodology & Self-Validating Protocol
The synthesis of 4-nitropyrazoles requires strict regiochemical control. The protocol below adapts the foundational principles of pyrazole nitration[3] into a self-validating workflow.
Protocol 1: Electrophilic Nitration of 3-(m-tolyl)-1H-pyrazole
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Scaffold Protonation: Dissolve 10.0 mmol of 3-(m-tolyl)-1H-pyrazole in 15 mL of concentrated H2SO4 at 0 °C.
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Causality: Sulfuric acid serves as both the solvent and the protonating agent. Protonation of the pyrazole nitrogen deactivates the ring against oxidative cleavage while directing the incoming electrophile strictly to the highly nucleophilic C4 position.
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Nitronium Ion Generation: In a separate flask, prepare a nitrating mixture of 1.1 equivalents of fuming HNO3 and 2 mL of H2SO4 . Add this dropwise to the pyrazole solution over 30 minutes, maintaining the internal temperature strictly below 5 °C.
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Causality: Exothermic control prevents the poly-nitration of the electron-rich m-tolyl ring.
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Reaction Propagation: Remove the ice bath and stir the homogenate at 25 °C for 2 hours to ensure complete conversion.
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Quenching and Precipitation: Pour the reaction mixture over 100 g of crushed ice.
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Causality: The sudden shift in dielectric constant and pH forces the highly crystalline 4-Nitro-3-(m-tolyl)-1H-pyrazole to precipitate out of solution.
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Self-Validation Checkpoint: Filter the precipitate, wash with cold distilled water until the filtrate is pH neutral, and recrystallize from hot ethanol. The product must be validated via LC-MS ( [M+H]+ = 204.07) before any further derivatization.
Synthetic workflow and validation logic for 4-Nitro-3-(m-tolyl)-1H-pyrazole.
Mechanistic Application: Derivatization to Active Therapeutics
To utilize this scaffold in drug discovery, the inert nitro group must be converted into a reactive amine.
Protocol 2: Chemoselective Nitro Reduction
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Catalyst Loading: Suspend 5.0 mmol of the validated 4-Nitro-3-(m-tolyl)-1H-pyrazole in 30 mL of anhydrous methanol. Add 10 mol% of 10% Palladium on Carbon (Pd/C).
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Hydrogenation: Purge the reaction vessel with nitrogen, then introduce H2 gas via a balloon (1 atm). Stir vigorously at room temperature for 4 hours.
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Causality: Pd/C under 1 atm H2 provides exquisite chemoselectivity, quantitatively reducing the nitro group to a primary amine without hydrogenating the pyrazole or tolyl aromatic systems.
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Catalyst Removal: Filter the suspension through a pad of Celite to safely remove the pyrophoric Pd/C catalyst.
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Self-Validation Checkpoint: Concentrate the filtrate in vacuo. Validate the resulting 4-Amino-3-(m-tolyl)-1H-pyrazole via 1H -NMR. The successful reduction is confirmed by the disappearance of the electron-withdrawing nitro effect (evidenced by an upfield shift of the pyrazole C5-H proton) and the appearance of a broad NH2 singlet near 4.5 ppm.
Derivatization pathway from nitro-pyrazole scaffold to targeted kinase inhibitor.
Analytical Characterization Protocols
To ensure the integrity of the self-validating system, the following analytical parameters must be strictly adhered to:
Liquid Chromatography-Mass Spectrometry (LC-MS)
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Column: C18 Reverse Phase (50 mm × 2.1 mm, 1.8 µm).
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Mobile Phase: Gradient of 0.1% Formic Acid in H2O (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B).
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Causality: The acidic mobile phase ensures the pyrazole nitrogen remains fully protonated during elution, yielding a strong, unambiguous [M+H]+ signal at m/z 204.07 .
Nuclear Magnetic Resonance ( 1H -NMR)
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Solvent: DMSO- d6 .
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Causality: DMSO disrupts the intermolecular hydrogen bonding of the pyrazole N-H, allowing for a distinct, albeit broad, singlet to resolve around 13.5 ppm. The C5-H will appear as a sharp singlet (~8.5 ppm), confirming that the electrophilic substitution occurred exclusively at the C4 position. The m-tolyl methyl group will present as a sharp singlet near 2.3 ppm.
References
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Alam, M. A. (2023). "Pyrazole: an emerging privileged scaffold in drug discovery." Future Medicinal Chemistry, 15(21), 2011-2023.[Link]
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Becerra, D., & Castillo, J. (2025). "Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques." RSC Advances, 15, 7018-7038.[Link]
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Laikhter, A. L., Cherkasova, T. I., & Semenov, V. V. (1991). "Synthesis of 4-nitropyrazoles from dinitromethane and its derivatives." Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 40, 2463-2466.[Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
